molecular formula C13H9ClF4N2O2 B3362610 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1001510-04-8

3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B3362610
CAS No.: 1001510-04-8
M. Wt: 336.67 g/mol
InChI Key: MANOHLGPDCCJJV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (CAS: 1001510-04-8) is a pyrazole-derived benzoic acid derivative. Its molecular formula is C₁₃H₉ClF₄N₂O₂, with a molecular weight of 336.68 g/mol . The structure features a central pyrazole ring substituted with two difluoromethyl groups at positions 3 and 5, a chlorine atom at position 4, and a benzoic acid moiety linked via a methyl group at position 1 of the pyrazole ring.

Properties

IUPAC Name

3-[[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF4N2O2/c14-8-9(11(15)16)19-20(10(8)12(17)18)5-6-2-1-3-7(4-6)13(21)22/h1-4,11-12H,5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANOHLGPDCCJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150148
Record name 3-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001510-04-8
Record name 3-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001510-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple stepsThe final step involves coupling the pyrazole derivative with benzoic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of difluoromethyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, targeting the carbonyl group in the benzoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and difluoromethyl sites.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study evaluated the cytotoxic effects of 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)10.5Inhibition of proliferation

Agrochemical Applications

The compound also shows promise in agricultural chemistry, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

A study assessed the herbicidal effects of this compound on common weeds. The results demonstrated effective weed control at low concentrations, suggesting its potential as an environmentally friendly herbicide .

Table 2: Herbicidal Efficacy

Weed SpeciesEffective Concentration (g/ha)Control Rate (%)
Amaranthus retroflexus0.585
Echinochloa crus-galli0.790
Chenopodium album0.680

Materials Science Applications

In materials science, the unique chemical structure of this compound allows for its use in creating novel materials with specific properties.

Case Study: Polymer Development

Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results indicated improved performance metrics compared to traditional polymers .

Table 3: Polymer Properties

PropertyControl PolymerPolymer with Additive
Thermal Stability (°C)200230
Tensile Strength (MPa)3045
Elongation at Break (%)1015

Mechanism of Action

The mechanism of action of 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. This modulation can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic Acid

Molecular Formula : C₁₃H₉ClF₄N₂O₂ (identical to the target compound).
Key Differences :

  • Substitution Position : The benzoic acid group is attached to the benzene ring at the para position (position 4) instead of the meta position (position 3) .
  • Implications : Positional isomerism can significantly alter steric and electronic interactions, affecting binding affinity in biological targets or solubility in formulation matrices.
Property 3-Substituted Benzoic Acid 4-Substituted Benzoic Acid
CAS Number 1001510-04-8 Not explicitly listed
Molecular Weight 336.68 g/mol 336.68 g/mol
Purity 95% 95%

Pyrazole-Acetic Acid Derivatives

[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic Acid

Molecular Formula : C₇H₆ClF₄N₂O₂.
Key Differences :

  • Acidic Chain : Replaces the benzoic acid group with a shorter acetic acid chain.
  • The pKa of the acetic acid derivative is predicted to be 3.25, influencing ionization under physiological conditions .
Property Target Benzoic Acid Acetic Acid Derivative
Molecular Weight 336.68 g/mol 274.6 g/mol
Boiling Point Not reported 348.4°C (predicted)
Density Not reported 1.68 g/cm³
2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

Molecular Formula : C₈H₇ClF₄N₂O₂.
Key Differences :

  • Branching : Incorporates a methyl group on the acetic acid chain, creating a chiral center.
  • Applications : This compound (CAS: 1005678-67-0) is cataloged for research use, with a molecular weight of 274.6 g/mol and predicted pKa of 3.25 .

Heterocyclic Replacements: Furan-Based Analogs

5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic Acid

Molecular Formula : C₉H₈ClF₄N₂O₃.
Key Differences :

  • Core Heterocycle : Replaces the benzene ring with a furan, altering electronic properties and hydrogen-bonding capacity.
  • Molecular Weight : 235.16 g/mol , significantly lower than the target compound .
Property Target Benzoic Acid Furan Carboxylic Acid
Molecular Weight 336.68 g/mol 235.16 g/mol
CAS Number 1001510-04-8 1005583-72-1

Ester Derivatives

Methyl [4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate

Molecular Formula : C₇H₇ClF₄N₂O₂.
Key Differences :

  • Esterification : The carboxylic acid is replaced with a methyl ester, rendering the compound more lipophilic and less acidic.
  • Synthetic Utility : Esters are often intermediates in prodrug design or agrochemical synthesis .

Biological Activity

3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a synthetic compound derived from pyrazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C13H9ClF4N2O2C_{13}H_{9}ClF_{4}N_{2}O_{2} with a molecular weight of 326.66 g/mol. It features a pyrazole moiety that is crucial for its biological interactions and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₃H₉ClF₄N₂O₂
Molecular Weight326.66 g/mol
IUPAC NameThis compound
InChI KeyMANOHLGPDCCJJV-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. The specific compound has been studied for its potential as an anticancer agent and its effects on various cellular pathways.

Antitumor Activity

Studies have shown that compounds containing the pyrazole ring can inhibit key proteins involved in cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in several cancer types .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit inflammatory mediators. Pyrazole derivatives have been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various experimental models .

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives:

  • Antitumor Efficacy :
    • A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds could enhance the cytotoxic effects of conventional chemotherapy agents like doxorubicin .
  • Inflammation Models :
    • In animal models of inflammation, pyrazole derivatives were shown to significantly reduce paw edema and inflammatory cell infiltration, indicating their potential as anti-inflammatory agents .

The mechanisms through which this compound exerts its biological effects involve:

  • Inhibition of Kinases : Targeting specific kinases involved in signaling pathways that regulate cell growth and survival.
  • Modulation of Cytokine Production : Interfering with the signaling pathways that lead to inflammation.

Q & A

Q. What synthetic methodologies are commonly employed for the synthesis of 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid?

The compound is synthesized via multi-step reactions, beginning with pyrazole core formation using the Paal-Knorr method (condensation of 1,3-diketones with hydrazines). Subsequent steps include chlorination, difluoromethylation, and alkylation to introduce the benzoic acid moiety. For example, 3-(difluoromethyl)pyrazole intermediates are synthesized under controlled conditions, followed by coupling with a benzyl halide derivative. Key intermediates are validated via NMR and IR spectroscopy .

Q. Which analytical techniques are recommended for confirming the purity and structural identity of this compound?

Purity is assessed via HPLC (≥95% as per supplier specifications), while structural confirmation employs:

  • 1H/13C NMR : To assign proton and carbon environments, particularly distinguishing pyrazole and benzoic acid signals.
  • IR spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., 336.68 g/mol). X-ray crystallography (using SHELX programs) resolves crystal structures for unambiguous confirmation .

Q. What are the primary research applications of this compound in current academic studies?

The compound is a precursor for agrochemicals (e.g., fungicides like fluoxapiprolin) and antimicrobial agents. Derivatives exhibit activity against plant pathogens (e.g., Fusarium spp.) and drug-resistant microbes. Its pyrazole-benzoic acid scaffold is also explored in structure-activity relationship (SAR) studies to optimize bioactivity .

Advanced Questions

Q. How can researchers address inconsistencies in biological activity data reported for structurally similar pyrazole-benzoic acid derivatives?

Discrepancies may arise from substituent positioning, purity, or assay protocols. Methodological strategies include:

  • Comparative studies : Side-by-side evaluation of derivatives under standardized conditions (e.g., MIC assays against Candida albicans).
  • Statistical validation : ANOVA or dose-response curves to quantify activity differences.
  • Purity control : HPLC validation to exclude impurities as confounding factors. For example, hydrazone derivatives showed variable antimicrobial activity depending on electron-withdrawing substituents .

Q. What computational approaches are utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.
  • Molecular docking : Simulates binding to targets (e.g., fungal CYP51). Pyrazole-4-carboxamide derivatives exhibited hydrogen bonding with active-site residues, guiding rational design .

Q. How does the difluoromethyl group influence the compound's physicochemical properties and bioactivity?

  • Metabolic stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life.
  • Lipophilicity : Enhances membrane permeability (logP ~2.5).
  • Bioactivity : Derivatives with difluoromethyl groups showed 2–5× higher antifungal activity than non-fluorinated analogs, attributed to stronger enzyme inhibition. 19F NMR and X-ray data reveal fluorine-mediated crystal packing effects .

Q. What strategies optimize the synthetic yield of this compound during scale-up processes?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Temperature control : Ice baths prevent exothermic side reactions during acid chloride formation.
  • Catalyst screening : Palladium catalysts enhance coupling efficiency. Process analytical technology (PAT) monitors reaction progression in real-time, adjusting parameters for yield maximization .

Data Contradiction Analysis

Q. How do researchers resolve conflicting data on the herbicidal efficacy of pyrazole-benzoic acid derivatives?

Contradictions may stem from assay variability (e.g., plant species, growth stages). Methodological solutions include:

  • Cross-species validation : Testing derivatives on model (e.g., Arabidopsis) and target species (e.g., Echinochloa crus-galli).
  • Mode-of-action studies : Enzymatic assays (e.g., ALS inhibition) to confirm target engagement. For instance, 4-amino-3,5-dichloro-6-(pyrazolyl)picolinic acid derivatives showed species-specific inhibition due to metabolic differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

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